molecular formula C14H13BrFN B3341157 4-Bromo-N-(4-fluorobenzyl)-3-methylaniline CAS No. 1019487-46-7

4-Bromo-N-(4-fluorobenzyl)-3-methylaniline

Cat. No.: B3341157
CAS No.: 1019487-46-7
M. Wt: 294.16 g/mol
InChI Key: POKRTBUPZIXNFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-(4-fluorobenzyl)-3-methylaniline is a useful research compound. Its molecular formula is C14H13BrFN and its molecular weight is 294.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-N-(4-fluorobenzyl)-3-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-N-(4-fluorobenzyl)-3-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-N-[(4-fluorophenyl)methyl]-3-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrFN/c1-10-8-13(6-7-14(10)15)17-9-11-2-4-12(16)5-3-11/h2-8,17H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKRTBUPZIXNFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NCC2=CC=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: The C14H13BrFN Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

2-[1-Bromo-1-(4-fluorophenyl)propan-2-yl]pyridine: A Critical Intermediate in Medicinal Chemistry[1][2]

Executive Summary

This technical guide analyzes the chemical entity C14H13BrFN , specifically identified as 2-[1-Bromo-1-(4-fluorophenyl)propan-2-yl]pyridine .[1] This molecule represents a privileged "halo-alkyl-pyridine" scaffold, serving as a pivotal electrophilic intermediate in the synthesis of histamine H1 antagonists (pheniramine analogues) and serotonin reuptake inhibitors (SSRIs).[2][1]

For researchers in drug discovery, this bromide is not merely a precursor; it is a branch point . Its secondary benzylic bromide moiety allows for divergent synthesis: nucleophilic substitution yields bioactive amines (antihistamines), while elimination yields styryl-pyridines (Zimelidine-class antidepressants).[2][1]

Part 1: Chemical Identity & Physicochemical Profile[1][2]

The C14H13BrFN scaffold is defined by a propyl backbone linking a pyridine ring and a 4-fluorophenyl group, with a reactive bromine atom at the benzylic position. This specific halogenation pattern activates the molecule for


 and 

transformations.[2]
Table 1: Physicochemical Specifications
PropertySpecificationTechnical Note
IUPAC Name 2-[1-Bromo-1-(4-fluorophenyl)propan-2-yl]pyridinePrimary isomer of interest.[2][1]
Formula

Halogenated propyl-pyridine derivative.[2][1]
Molecular Weight 294.16 g/mol Suitable for fragment-based drug discovery.[2][1]
Exact Mass 293.02 g/mol Monoisotopic mass for MS calibration.[2]
Physical State Viscous Oil / Low-melting SolidTendency to crystallize slowly; often handled as oil.[2][1]
Reactivity Class Secondary Benzylic Halide High electrophilicity; prone to hydrolysis.[2]
LogP (Calc) ~3.9Lipophilic; requires non-polar solvents (DCM, Toluene).[2]
Part 2: Synthetic Utility & Mechanism[1][2][3]

The utility of C14H13BrFN lies in the lability of the C-Br bond. The bromine is attached to a carbon that is both secondary and benzylic (stabilized by the fluorophenyl ring), making it an exceptional electrophile.[1]

Mechanistic Pathways[1][3][4][5]
  • Nucleophilic Substitution (

    
    ):  Primary application.[2] Reaction with secondary amines (e.g., dimethylamine) displaces the bromide to form the tertiary amine pharmacophore found in Fluoropheniramine .[1]
    
  • Elimination (

    
    ):  Under strong basic conditions (e.g., KOtBu), the molecule undergoes dehydrohalogenation to form the alkene, a precursor to Zimelidine  analogues.[1]
    
Visualization: Divergent Synthetic Pathways

The following diagram illustrates how C14H13BrFN serves as a central hub in the synthesis of multiple drug classes.

G Precursor Precursor (Alcohol/Alkane) Scaffold C14H13BrFN (The Scaffold) Precursor->Scaffold Radical Bromination (NBS/CCl4) Amine Fluoropheniramine (H1 Antagonist) Scaffold->Amine Amination (HNMe2, SN2) Alkene Zimelidine Analog (SSRI) Scaffold->Alkene Elimination (KOtBu, E2) Suzuki Biaryl Scaffold (Kinase Inhibitor) Scaffold->Suzuki Pd-Coupling (Suzuki-Miyaura)

Figure 1: Divergent synthetic utility of the C14H13BrFN scaffold. The secondary bromide allows access to three distinct pharmacological classes.

Part 3: Experimental Protocol (Amination)

Objective: Synthesis of the fluoropheniramine-class amine via nucleophilic substitution of C14H13BrFN.

Safety Warning: C14H13BrFN is a potent alkylating agent and a probable lachrymator.[2] All operations must be performed in a fume hood.

Reagents
  • Substrate: C14H13BrFN (1.0 eq)[2][1]

  • Nucleophile: Dimethylamine (2.0 M in THF, 3.0 eq)[2][1]

  • Base: Potassium Carbonate (

    
    , anhydrous, 2.0 eq)[1]
    
  • Solvent: Acetonitrile (ACN) or DMF (Dry)[2][1]

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve C14H13BrFN (294 mg, 1.0 mmol) in anhydrous ACN (5 mL).

  • Addition: Add anhydrous

    
     (276 mg, 2.0 mmol) to the solution.
    
  • Nucleophile Introduction: Cool the mixture to 0°C. Dropwise add Dimethylamine solution (1.5 mL, 3.0 mmol).

    • Expert Insight: Cooling is critical.[2] The reaction is exothermic, and higher temperatures promote the elimination side-product (alkene).[2][1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor via TLC (Hexane/EtOAc 4:1).[2][1] The starting bromide (

    
    ) should disappear, and a polar spot (amine) should appear at the baseline (or 
    
    
    
    with triethylamine modifier).[2][1]
  • Workup:

    • Dilute with water (20 mL) and extract with Ethyl Acetate (

      
       mL).[2][1]
      
    • Wash combined organics with brine.[2]

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: The crude oil is often pure enough for the next step.[2] If necessary, purify via flash chromatography (DCM/MeOH 95:5).[1]

Part 4: Quality Control & Validation

To ensure the integrity of the C14H13BrFN scaffold before use, the following analytical checkpoints are mandatory.

1. 1H NMR Validation

The methine proton attached to the bromide is the diagnostic signal.

  • Expected Signal: A doublet (or dd) around

    
     5.1 – 5.4 ppm .[2]
    
  • Failure Mode: If this signal shifts upfield to ~4.0 ppm, hydrolysis to the alcohol has occurred. If it disappears and olefinic protons appear (6.0–7.0 ppm), elimination has occurred.[2]

2. Mass Spectrometry (LC-MS)[2][1]
  • Isotope Pattern: Look for the characteristic 1:1 doublet of Bromine (

    
     and 
    
    
    
    ).[2][1]
  • M+H: Peaks at 294.0 and 296.0 m/z.

  • Note: In ESI+, the labile bromide may fall off, showing a dominant

    
     carbocation peak at m/z ~214.[2][1]
    
Visualization: QC Logic Flow

QC Sample Crude C14H13BrFN NMR 1H NMR Analysis Sample->NMR Check Check Methine (CH-Br) Signal @ 5.2 ppm NMR->Check Pass PASS: Proceed to Synthesis Check->Pass Present Fail_Hydro FAIL: Signal @ 4.0 ppm (Hydrolysis to Alcohol) Check->Fail_Hydro Upfield Shift Fail_Elim FAIL: Olefinic Signals (Elimination to Alkene) Check->Fail_Elim Disappears

Figure 2: Quality Control decision tree for validating scaffold integrity.

References
  • PubChem. (2025).[2] Compound Summary: 2-[1-Bromo-1-(4-fluorophenyl)propan-2-yl]pyridine (CID 66453133).[2][1] National Library of Medicine.[2] [Link][2][1]

  • Kutsumura, N., et al. (2012).[1] Synthesis and pharmacological investigation of azaphthalazinone human histamine H1 receptor antagonists.[2][6] Bioorganic & Medicinal Chemistry.[2][4][6][7][8] [Link]

  • Sonavane, S., et al. (2021).[1][5] Scalable Process for Preparation of Brominated Pyridine Intermediates.[2][5] Heterocyclic Letters.[2][5] [Link]

  • Goel, R., et al. (2016).[1] Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy.[1] Current Topics in Medicinal Chemistry. [Link]

Sources

Physical properties of N-benzyl-4-bromo-3-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of N-benzyl-4-bromo-3-methylaniline

Executive Summary: N-benzyl-4-bromo-3-methylaniline is a substituted aromatic amine of significant interest in synthetic chemistry and drug discovery. Its physical properties are dictated by the interplay of its constituent functional groups: a substituted aniline core, a halogen atom (bromine), and a bulky N-benzyl group. While direct, comprehensive experimental data for this specific molecule is not extensively published, its properties can be reliably predicted based on the well-characterized precursor, 4-bromo-3-methylaniline, and an understanding of structure-property relationships. This guide provides a detailed analysis of its core physicochemical and spectroscopic properties, outlines standard experimental methodologies for their determination, and discusses essential safety considerations.

Introduction to N-benzyl-4-bromo-3-methylaniline

N-benzyl-4-bromo-3-methylaniline belongs to the class of secondary aromatic amines. Its structure is derived from the N-alkylation of 4-bromo-3-methylaniline with a benzyl group. This structural modification is pivotal, as it significantly alters the molecule's physical and chemical characteristics compared to its primary amine precursor. The introduction of the benzyl group increases molecular weight and steric bulk, reduces hydrogen bonding capability by removing the N-H protons, and enhances lipophilicity. These changes have profound implications for its solubility, thermal properties, and reactivity, making it a valuable intermediate for synthesizing more complex molecular architectures in pharmaceutical and materials science research. Understanding these physical properties is a prerequisite for its effective use in laboratory and industrial settings, guiding choices in reaction conditions, purification techniques, and formulation development.

The synthesis of this compound typically involves the N-benzylation of its precursor, 4-bromo-3-methylaniline. This common synthetic route provides the necessary context for understanding the compound's origin and potential impurities.

cluster_synthesis Synthetic Workflow: N-Benzylation precursor 4-Bromo-3-methylaniline (Precursor) reaction Reaction at Elevated Temperature precursor->reaction reagent Benzyl Halide (e.g., Benzyl Bromide) + Base (e.g., K2CO3) reagent->reaction solvent Solvent (e.g., Acetonitrile) solvent->reaction workup Aqueous Workup & Extraction reaction->workup product N-benzyl-4-bromo-3-methylaniline (Target Compound) purification Purification (e.g., Column Chromatography) workup->purification purification->product

Caption: Synthetic workflow for N-benzyl-4-bromo-3-methylaniline.

Core Physicochemical Properties

The physical properties of N-benzyl-4-bromo-3-methylaniline are extrapolated from its precursor, 4-bromo-3-methylaniline, for which extensive data is available. The structural modification from a primary to a secondary amine with a bulky benzyl substituent is the primary determinant of the predicted changes.

cluster_logic Structure-Property Relationship structure_change Structural Change: Addition of Benzyl Group to 4-bromo-3-methylaniline mw Increased Molecular Weight & Size structure_change->mw hbond Elimination of N-H Hydrogen Bond Donating Ability structure_change->hbond lipo Increased Lipophilicity (Non-polar character) structure_change->lipo mp_bp Predicted Effect: ↑ Higher Melting & Boiling Points mw->mp_bp hbond->mp_bp solubility Predicted Effect: ↓ Decreased Aqueous Solubility ↑ Increased Organic Solvent Solubility lipo->solubility

Caption: Influence of N-benzylation on physical properties.

Molecular Identity
  • Molecular Formula: C₁₄H₁₄BrN

  • Molecular Weight: 276.17 g/mol

  • IUPAC Name: N-benzyl-4-bromo-3-methylaniline

  • CAS Number: While a specific CAS number for this exact structure is not widely indexed, its precursors are well-documented: 4-bromo-3-methylaniline (CAS: 6933-10-4)[1][2].

Thermal Properties & Physical State

The thermal properties are significantly higher than the precursor due to the substantial increase in molecular mass and surface area, leading to stronger van der Waals interactions.

PropertyPrecursor: 4-bromo-3-methylanilineTarget: N-benzyl-4-bromo-3-methylanilineRationale for Prediction
Physical State White to brown solid/crystalline powder[3][4].Predicted to be a solid at room temperature.Increased intermolecular forces favor a solid state.
Melting Point 79-83 °C[4].Predicted to be significantly higher.Larger, more rigid structure packs more efficiently in a crystal lattice.
Boiling Point 240 °C (lit.)[2][5].Predicted to be substantially higher (>300 °C).Increased molecular weight requires more energy to transition to the vapor phase.
Solubility Profile

The replacement of a polar N-H bond with a non-polar N-C bond and the addition of an aromatic benzyl ring drastically shifts the solubility towards non-polar organic solvents.

Solvent TypePrecursor: 4-bromo-3-methylanilineTarget: N-benzyl-4-bromo-3-methylanilineRationale for Prediction
Water Insoluble[6].Predicted to be highly insoluble.Loss of hydrogen bonding capability and increased hydrocarbon character.
Polar Aprotic Soluble in acetonitrile[3].Predicted to be soluble.Solvents like DCM, Chloroform, Ethyl Acetate, and THF should be effective.
Non-Polar Soluble in dichloromethane[3].Predicted to have high solubility.Favorable "like-dissolves-like" interactions with solvents like Toluene.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of N-benzyl-4-bromo-3-methylaniline. The predicted spectra would show characteristic signals confirming the presence of all structural components.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex but highly informative.

    • Aromatic Protons (Ar-H): Multiple signals between ~6.5 and 7.5 ppm. The protons on the 4-bromo-3-methylaniline ring will appear as distinct signals from the five protons of the benzyl ring.

    • Benzylic Protons (-CH₂-): A characteristic singlet is expected around 4.3-4.8 ppm, integrating to 2H.

    • Methyl Protons (-CH₃): A singlet around 2.3 ppm, integrating to 3H[3].

    • Amine Proton (-NH-): The N-H proton signal present in the precursor's spectrum (around 3.4-4.0 ppm) will be absent[3].

  • ¹³C NMR: The carbon spectrum will show a greater number of signals compared to the precursor, corresponding to the additional carbons of the benzyl group.

    • Aromatic Carbons: Signals will appear in the typical aromatic region of ~110-150 ppm.

    • Benzylic Carbon (-CH₂-): A signal is expected around 48-55 ppm.

    • Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around 20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present.

  • N-H Vibrations: The characteristic N-H stretching bands of the primary amine precursor (typically two bands around 3350-3450 cm⁻¹) will be absent. This is a key indicator of successful N-benzylation.

  • C-H Aromatic Stretching: Sharp peaks observed just above 3000 cm⁻¹.

  • C-H Aliphatic Stretching: Peaks observed just below 3000 cm⁻¹ for the benzylic and methyl groups.

  • C=C Aromatic Ring Stretching: Multiple sharp absorptions in the 1450-1600 cm⁻¹ region.

  • C-N Stretching: Found in the 1250-1350 cm⁻¹ region.

  • C-Br Stretching: Typically appears in the fingerprint region, below 700 cm⁻¹.

Mass Spectrometry (MS)
  • Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight (276.17 g/mol ). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), a characteristic M+2 peak of nearly equal intensity will be observed at ~278 m/z.

  • Key Fragmentation: A very prominent peak is expected at m/z 91 , corresponding to the stable tropylium cation ([C₇H₇]⁺), which is the hallmark fragmentation pattern for benzyl-containing compounds. Other fragments would arise from the loss of bromine or cleavage of the aniline ring.

Experimental Methodologies

The determination of these physical properties relies on standard, well-established laboratory protocols.

Melting Point Determination (Capillary Method)

This method provides a sharp, reproducible melting range, which is a reliable indicator of purity.

cluster_workflow Workflow: Melting Point Determination start Start prep Grind sample to a fine powder start->prep load Pack 2-3 mm of sample into a capillary tube prep->load place Place tube in melting point apparatus load->place heat_fast Heat rapidly to ~15°C below expected m.p. place->heat_fast heat_slow Heat slowly (1-2 °C/min) heat_fast->heat_slow observe_start Record T₁: First drop of liquid appears heat_slow->observe_start observe_end Record T₂: All solid has melted observe_start->observe_end report Report melting range (T₁ - T₂) observe_end->report end End report->end

Caption: Standard protocol for capillary melting point determination.

Protocol:

  • Sample Preparation: A small amount of the dry N-benzyl-4-bromo-3-methylaniline is finely crushed on a watch glass.

  • Loading: The open end of a glass capillary tube is tapped into the sample powder to load a small column (2-3 mm) of material. The tube is then inverted and tapped gently to pack the sample at the sealed end.

  • Measurement: The loaded capillary is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated rapidly to a temperature about 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium.

  • Observation: The temperature at which the first liquid drop appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁-T₂. A narrow range (<2 °C) typically indicates high purity.

Qualitative Solubility Assessment

Protocol:

  • Add approximately 10 mg of the compound to a small test tube.

  • Add 1 mL of the desired solvent (e.g., water, ethanol, dichloromethane, toluene) dropwise while agitating.

  • Observe and record whether the compound dissolves completely, is partially soluble, or is insoluble at room temperature.

  • For compounds that are sparingly soluble, gentle warming can be applied to assess temperature effects on solubility.

Safety and Handling

  • Hazard Classification: Expected to be harmful if swallowed, in contact with skin, or if inhaled, based on the precursor 4-bromo-3-methylaniline[4]. It is also likely to cause skin and serious eye irritation[4].

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents[6].

Conclusion

N-benzyl-4-bromo-3-methylaniline is a derivative of 4-bromo-3-methylaniline with significantly altered physical properties due to the introduction of the N-benzyl group. It is predicted to be a high-melting solid with poor aqueous solubility but good solubility in common organic solvents. Its spectroscopic signatures, including the absence of an N-H signal in IR and NMR spectra and the presence of characteristic benzylic proton signals and a tropylium ion fragment in its mass spectrum, provide definitive means of identification. A thorough understanding of these properties is fundamental for the successful application of this compound in advanced chemical synthesis.

References

[3] ChemicalBook. 4-Bromo-3-methylaniline synthesis. Available at: https://www.chemicalbook.com/synthesis/6933-10-4.html.

[1] PubChem. 4-Bromo-3-methylaniline. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-3-methylaniline.

Sigma-Aldrich. SAFETY DATA SHEET - 4-Bromo-N,N-dimethylaniline. Available at: https://www.sigmaaldrich.com/US/en/sds/aldrich/242950. (Note: This is for a related compound, but hazard classes are often similar).

The Royal Society of Chemistry. Electronic Supporting Information for an article. Available at: https://www.rsc.org/suppdata/c4/ob/c4ob02111a/c4ob02111a.pdf. (Note: This document contains data for similar, but not identical, compounds).

[5] Stenutz, R. 4-bromo-3-methylaniline. Available at: https://www.stenutz.eu/chem/solv632.php?name=4-bromo-3-methylaniline.

ChemicalBook. 4-Bromo-3-methylaniline(6933-10-4) IR Spectrum. Available at: https://www.chemicalbook.com/spectrum/6933-10-4_IR.htm.

[2] Sigma-Aldrich. 4-Bromo-3-methylaniline 97. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/b69403.

[4] TCI Chemicals. 4-Bromo-3-methylaniline. Available at: https://www.tcichemicals.com/US/en/p/B1990.

[6] ChemicalBook. 4-Bromo-N,N-dimethylaniline Properties. Available at: https://www.chemicalbook.com/ProductProperties_EN_CB4221382.htm.

Sources

Technical Guide: Engineering 4-Fluorobenzyl Substituted Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Fluorobenzyl Substituted Aniline Derivatives: A Technical Guide for Medicinal Chemistry Content Type: Technical Whitepaper / Protocol Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The 4-fluorobenzyl substituted aniline motif represents a "privileged scaffold" in modern medicinal chemistry, serving as a critical pharmacophore in therapeutics ranging from antiepileptics (e.g., Retigabine) to emerging kinase and tyrosinase inhibitors.[1] This guide provides a rigorous technical analysis of this structural class, focusing on the bioisosteric utility of the fluorine atom, synthetic protocols for precise manufacturing, and structure-activity relationship (SAR) data.[1]

The incorporation of a 4-fluorobenzyl group addresses two notorious challenges in lead optimization: metabolic instability at the benzylic para-position and membrane permeability .[1] By replacing a hydrogen with fluorine, researchers can block Cytochrome P450-mediated oxidation while simultaneously modulating lipophilicity (


) and electrostatic potential without introducing significant steric bulk.[1]

Part 1: Chemical Rationale & Structural Properties

The Fluorine Effect: Bioisosterism and Metabolism

The strategic placement of a fluorine atom at the para-position of the benzyl ring is not merely a steric choice; it is a metabolic engineering decision.[1]

  • Metabolic Blockade: The para-position of a benzyl group is a metabolic "soft spot," highly susceptible to oxidative hydroxylation by CYP450 enzymes.[1] The C–F bond is significantly stronger (approx. 116 kcal/mol) than the C–H bond (approx. 99 kcal/mol), rendering the 4-position resistant to oxidative attack.[1] This "metabolic blocking" extends the half-life (

    
    ) of the drug candidate.[1]
    
  • Lipophilicity Modulation: Fluorine is the most electronegative element (3.98 Pauling scale), yet it is highly lipophilic.[1] Substituting H for F typically increases the

    
     value, enhancing blood-brain barrier (BBB) penetration—a critical feature for CNS drugs like Retigabine.[1]
    
  • Steric Minimalization: The van der Waals radius of fluorine (1.47 Å) is close to that of hydrogen (1.20 Å), allowing the 4-fluorobenzyl group to fit into binding pockets that would reject larger halogens like chlorine or bromine.[1]

The Aniline Core

The aniline nitrogen serves as a tunable hinge.[1][2] In N-(4-fluorobenzyl)anilines, this nitrogen acts as a hydrogen bond donor/acceptor.[1] Its pKa can be fine-tuned by the electronic effects of the 4-fluorobenzyl group (inductive withdrawal) and substituents on the aniline ring itself.[1]

Part 2: Synthetic Methodologies

Two primary pathways exist for synthesizing N-(4-fluorobenzyl)aniline derivatives: Reductive Amination (Method A) and Nucleophilic Substitution (Method B).[1]

Method A: Reductive Amination (Preferred)

Rationale: This method is superior for preventing over-alkylation (formation of tertiary amines) and generally proceeds under milder conditions with higher yields.[1]

Protocol:

  • Imine Formation:

    • Charge a reaction vessel with Substituted Aniline (1.0 equiv) and 4-Fluorobenzaldehyde (1.0 equiv).

    • Solvent: Methanol (MeOH) or Ethanol (EtOH).[1]

    • Catalyst: Optional catalytic acetic acid (1-5 mol%) to activate the carbonyl.[1]

    • Conditions: Stir at room temperature (RT) or reflux for 2–4 hours. Monitor by TLC for the disappearance of aniline.[1][3]

    • Checkpoint: Formation of the Schiff base (imine) intermediate is often visible as a color change or precipitation.[1]

  • Reduction:

    • Cool the mixture to 0°C.

    • Reagent: Add Sodium Borohydride (NaBH

      
      )  (1.5–2.0 equiv) portion-wise. Caution: Gas evolution (
      
      
      
      ).
    • Conditions: Stir at RT for 2–12 hours.

    • Quench: Quench with water or saturated

      
      .[1]
      
  • Workup:

    • Evaporate volatiles.[1] Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

    • Wash with brine, dry over

      
      , and concentrate.[1]
      
Method B: Direct Alkylation ( )

Rationale: Used when the aldehyde is unavailable or unstable.[1] Requires strict stoichiometric control to avoid bis-alkylation.[1]

Protocol:

  • Reagents: Substituted Aniline (1.0 equiv) + 4-Fluorobenzyl Bromide/Chloride (0.9 equiv).[1] Note: Using a slight deficit of the alkylating agent minimizes over-alkylation.[1]

  • Base:

    
     or 
    
    
    
    (2.0 equiv).
  • Solvent: DMF or Acetonitrile (

    
    ).[1]
    
  • Conditions: Heat to 60–80°C for 4–8 hours.

  • Purification: Column chromatography is almost always required to separate the mono-alkylated product from the bis-alkylated impurity.[1]

Visualization: Synthetic Decision Tree

Synthesis_Workflow Start Target: N-(4-fluorobenzyl)aniline Choice Precursor Availability? Start->Choice Aldehyde 4-Fluorobenzaldehyde Available Choice->Aldehyde Prefer Halide 4-Fluorobenzyl Halide Only Choice->Halide Alternative Imine Step 1: Imine Formation (MeOH, Reflux) Aldehyde->Imine Reduction Step 2: Reduction (NaBH4) Imine->Reduction ProductA High Purity Product (Mono-alkylated) Reduction->ProductA Alkylation Direct Alkylation (K2CO3, DMF, Heat) Halide->Alkylation Purification Critical Purification (Remove Bis-alkylated) Alkylation->Purification Alkylation->Purification Risk: Over-alkylation ProductB Final Product Purification->ProductB

Caption: Comparative workflow for the synthesis of N-(4-fluorobenzyl)aniline derivatives. Method A (Reductive Amination) is preferred for specificity.[1]

Part 3: Case Study & Biological Applications

Retigabine (Ezogabine): The Archetype

Retigabine (Ethyl N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]carbamate) is the quintessential example of this scaffold's utility.[1]

  • Target: Neuronal Kv7.2/7.3 (KCNQ2/3) potassium channels.[1]

  • Mechanism: It binds to a hydrophobic pocket in the channel pore, stabilizing the open conformation.[1]

  • Role of 4-Fluorobenzyl:

    • Hydrophobic Fit: The benzyl ring engages in

      
       or hydrophobic interactions within the channel gate.[1]
      
    • Metabolic Shield: The 4-fluoro substituent prevents rapid oxidation, allowing for an oral dosing regimen (t1/2 ~8 hours).[1] Without this fluorine, the drug would likely suffer from rapid first-pass metabolism.[1]

Emerging Applications
  • Tyrosinase Inhibitors: 4-(4-fluorobenzyl)piperazine derivatives act as competitive inhibitors of tyrosinase.[1] The fluorobenzyl moiety mimics the phenolic substrates of the enzyme while resisting catalytic turnover.[1]

  • Kinase Inhibitors: In EGFR/VEGFR inhibitors, the 4-fluorobenzyl group is often employed to fill the hydrophobic pocket adjacent to the ATP-binding site, improving potency against resistant mutations.[1]

Visualization: Mechanism of Action (Retigabine)[1][4][5]

Retigabine_MOA Drug Retigabine (4-Fluorobenzyl Motif) Target Kv7 (KCNQ) Channel Hydrophobic Pocket Drug->Target Hydrophobic Binding Metabolism Liver CYP450 (Oxidation) Drug->Metabolism Resistant Effect Stabilize Open State (Hyperpolarization) Target->Effect Potentiation Outcome Reduced Neuronal Excitability (Epilepsy/Pain) Effect->Outcome Metabolism->Drug Blocked by 4-F

Caption: Mechanistic pathway of Retigabine showing the critical role of the 4-fluorobenzyl group in binding and metabolic resistance.

Part 4: Characterization & Quality Control

To ensure scientific integrity, synthesized derivatives must be validated using the following criteria:

TechniqueKey Diagnostic SignalPurpose

H NMR
Doublet/Singlet at

4.2–4.5 ppm (

)
Confirms benzyl incorporation.

F NMR
Singlet around

-110 to -120 ppm
Confirms presence of Fluorine; checks for impurity.[1]
HRMS

within 5 ppm error
Validates elemental composition.
HPLC Single peak >95% area (254 nm)Purity check for biological screening.[1]

References

  • BenchChem. (2025).[1][3][4] Comparative study of fluorinated versus non-fluorinated benzylating agents in drug design. Retrieved from 4[1]

  • Shah, P., & Westwell, A. D. (2008).[1] The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from 5[1]

  • Gunthorpe, M. J., et al. (2012).[1] The mechanism of action of retigabine (ezogabine), a first-in-class K+ channel opener for the treatment of epilepsy. Epilepsia. Retrieved from 6[1]

  • Bhattarai, P., et al. (2026).[1] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.[1][7] Retrieved from 7[1]

  • Mirabile, S., et al. (2025).[1][8] Evaluation of 4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors. PubMed Central.[1] Retrieved from 8[1]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (2025). Retigabine Ligand Page. Retrieved from 9[1]

Sources

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of Brominated Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Coupling Brominated Anilines

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] For researchers in drug development and materials science, the synthesis of arylated anilines is of paramount importance, as this structural motif is a cornerstone of countless bioactive molecules and functional materials. Brominated anilines, in particular, serve as versatile and readily available building blocks for accessing these valuable compounds.

However, the Suzuki-Miyaura coupling of brominated anilines is not without its nuances. The presence of the electron-donating amino group on the aromatic ring introduces a unique set of challenges that can impact reaction efficiency. This amino group can influence the electronic properties of the aryl bromide, affecting the rate-determining oxidative addition step, and can also coordinate to the palladium catalyst, potentially altering its reactivity.[2] Furthermore, the position of the bromine atom relative to the amino group (ortho, meta, or para) introduces steric and electronic variations that necessitate tailored reaction conditions for optimal outcomes.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the Suzuki-Miyaura coupling conditions for brominated anilines. Moving beyond a simple recitation of procedures, this document delves into the underlying principles governing the reaction, offering insights into the selection of catalysts, ligands, bases, and solvents. Detailed, field-proven protocols are provided, along with a discussion of common side reactions and troubleshooting strategies, to empower researchers to confidently and successfully implement this critical transformation in their own laboratories.

The Catalytic Cycle: A Mechanistic Framework

A thorough understanding of the Suzuki-Miyaura catalytic cycle is fundamental to rational reaction optimization. The generally accepted mechanism involves a sequence of three key steps centered around a palladium catalyst.[3]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)L_n-Br (Oxidative Addition Product) Pd0->OxAdd Transmetal Ar-Pd(II)L_n-Ar' OxAdd->Transmetal Transmetalation Transmetal->Pd0 Catalyst Regeneration ReductElim Ar-Ar' (Product) Transmetal->ReductElim Reductive Elimination ArBr Bromoaniline (Ar-Br) ArBr->OxAdd Oxidative Addition ArBOH Ar'B(OH)₂ Boronate [Ar'B(OH)₃]⁻ ArBOH->Boronate Base Base (e.g., K₂CO₃) Base->Boronate Boronate->Transmetal

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the bromoaniline. This is often the rate-determining step and is influenced by the electron density of the aryl bromide. Electron-withdrawing groups can accelerate this step, while electron-donating groups, such as the amino group in anilines, can slow it down.[3]

  • Transmetalation: In this step, the organic group from the organoboron reagent (typically a boronic acid or its ester) is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic moieties on the palladium center couple and are eliminated. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3]

Key Reaction Parameters for Brominated Anilines

The success of the Suzuki-Miyaura coupling of brominated anilines hinges on the judicious selection of several key reaction parameters. The interplay between the catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions.

Catalyst and Ligand Selection: The Heart of the Reaction

The choice of the palladium source and its associated ligand is arguably the most crucial factor in achieving a successful coupling. For electron-rich and potentially coordinating substrates like brominated anilines, the ligand plays a pivotal role in stabilizing the palladium center and facilitating the key steps of the catalytic cycle.

Catalyst SystemLigand TypeKey Features & Applications for Brominated Anilines
Palladacycles (e.g., CataCXium® A Pd G3) Buchwald-type phosphineHighly effective for sterically hindered substrates like ortho-bromoanilines. Promotes efficient catalyst turnover.[5]
Pd(OAc)₂ / Buchwald Ligands (e.g., SPhos, XPhos) Bulky, electron-rich dialkylbiaryl phosphinesExcellent for a broad range of aryl bromides, including electron-rich systems. The bulky nature of the ligands promotes the formation of the active monoligated Pd(0) species.
Pd(PPh₃)₄ TriphenylphosphineA classic, versatile catalyst. May require higher temperatures and longer reaction times for less reactive bromoanilines.
Pd(dppf)Cl₂ Dppf (1,1'-Bis(diphenylphosphino)ferrocene)A robust and widely used catalyst, often effective for a range of bromoanilines.

Expert Insight: For challenging couplings, particularly with ortho-substituted bromoanilines, pre-formed palladacycles or catalyst systems employing bulky, electron-rich phosphine ligands (Buchwald-type) are often the key to success. These ligands accelerate the rate-limiting oxidative addition and reductive elimination steps.

The Role of the Base: Activating the Boronic Acid

The base is essential for the transmetalation step, converting the boronic acid to a more reactive boronate species. The choice of base can significantly impact reaction rates and yields.

BaseStrengthCommon SolventsNotes
K₂CO₃, Na₂CO₃ ModerateDioxane/H₂O, Toluene/H₂O, DMF/H₂OWidely used, effective for many standard couplings. Often used in aqueous solvent mixtures.
Cs₂CO₃ StrongDioxane, THF, 2-MeTHFOften provides superior results for challenging substrates, including sterically hindered anilines.[5]
K₃PO₄ StrongDioxane, Toluene, DMFA strong, non-nucleophilic base that is often effective when other bases fail.

Trustworthiness Check: The selection of the base should be coupled with the choice of solvent to ensure adequate solubility and reactivity. For instance, inorganic bases like carbonates and phosphates are often used with aqueous co-solvents to facilitate their dissolution.

Solvent Systems: The Reaction Medium

The solvent plays a multifaceted role, influencing the solubility of reagents, the stability of the catalyst, and the overall reaction kinetics.

Solvent SystemTypeKey Characteristics
Dioxane/H₂O Polar aprotic / ProticA classic and widely used solvent system that effectively dissolves both organic substrates and inorganic bases.
Toluene/H₂O Nonpolar / ProticAnother common biphasic system, particularly useful for less polar substrates.
DMF, DMAc Polar aproticHigh-boiling point solvents that allow for reactions at elevated temperatures, which can be necessary for less reactive bromoanilines.
2-MeTHF Polar aprotic etherA greener alternative to THF and dioxane, it has been shown to be highly effective for the coupling of ortho-bromoanilines.[5]

Optimized Protocols for Brominated Aniline Isomers

The following protocols provide detailed, step-by-step methodologies for the Suzuki-Miyaura coupling of ortho-, meta-, and para-bromoanilines. These protocols are based on literature precedents and are intended to serve as a robust starting point for reaction optimization.

Protocol 1: Coupling of ortho-Bromoanilines

This protocol is adapted from a demonstrated effective method for the coupling of unprotected ortho-bromoanilines.[5]

Materials:

  • ortho-Bromoaniline derivative (1.0 equiv)

  • Arylboronic acid or boronic ester (1.5 equiv)

  • CataCXium® A Pd G3 (or other suitable palladacycle) (5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Experimental Workflow:

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Add bromoaniline, boronic acid, Cs₂CO₃, and catalyst to a dry flask. prep2 Evacuate and backfill the flask with inert gas (3x). prep1->prep2 prep3 Add anhydrous 2-MeTHF via syringe. prep2->prep3 react1 Heat the reaction mixture to 70 °C with vigorous stirring. prep3->react1 react2 Monitor reaction progress by TLC or LC-MS. react1->react2 workup1 Cool to room temperature and dilute with ethyl acetate and water. react2->workup1 workup2 Separate the organic layer, wash with brine, and dry over Na₂SO₄. workup1->workup2 workup3 Concentrate under reduced pressure. workup2->workup3 workup4 Purify by flash column chromatography. workup3->workup4

Sources

Reagents for N-acylation of secondary aniline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-acylation of secondary anilines (e.g., N-methylaniline, diphenylamine derivatives) represents a distinct challenge in medicinal chemistry and process development. Unlike primary amines, secondary anilines suffer from significant steric crowding at the nucleophilic center. When coupled with electron-withdrawing groups (EWGs) or ortho-substitution, the nucleophilicity of the nitrogen drops precipitously, rendering standard Schotten-Baumann conditions ineffective.

This guide moves beyond basic textbook methodology to provide a tiered approach to N-acylation, focusing on overcoming the "nucleophilic wall" through hyper-active electrophiles and specialized catalysis.

Mechanistic Analysis: The Nucleophilic Wall

The failure of standard acylation attempts typically stems from two converging factors:

  • Steric Shielding: Substituents on the aniline ring (particularly at the ortho position) or bulky N-alkyl groups physically block the trajectory of the incoming electrophile (Burgi-Dunitz angle).

  • Electronic Deactivation: The lone pair on the nitrogen is delocalized into the aromatic ring. EWGs (e.g., -CF3, -NO2) further decrease the HOMO energy of the nitrogen, making it a poor nucleophile.

To overcome this, we must shift the reaction energy landscape by generating super-electrophiles (e.g., N-acylpyridinium ions, Acyl fluorides, or Chloroenamine intermediates).

DMAP Catalytic Cycle (The "Turbocharger")

The following diagram illustrates why 4-(Dimethylamino)pyridine (DMAP) is non-negotiable for these substrates. It converts a sluggish acid chloride into a highly reactive N-acylpyridinium species.

DMAP_Cycle Start Acid Chloride (R-COCl) Inter N-Acylpyridinium Salt (Super-Electrophile) Start->Inter Nucleophilic Attack DMAP DMAP Catalyst DMAP->Inter Product N-Acylated Product Inter->Product Amine Attack Substrate Hindered Secondary Aniline (Ph-NH-R') Substrate->Product Regen Regenerated DMAP Product->Regen Elimination Regen->DMAP

Figure 1: The DMAP catalytic cycle. The N-acylpyridinium intermediate is significantly more electrophilic than the starting acid chloride, compensating for the poor nucleophilicity of the aniline.

Reagent Selection Matrix

Reagent ClassSpecific ReagentReactivityUse CaseCost
Acid Chloride Oxalyl Chloride / SOCl₂HighRobust substrates; acid-stable functional groups.Low
Coupling Agent HATU HighAcid-sensitive substrates; chiral preservation needed.High
Chloroenamine Ghosez's Reagent Very High"The Solver." Extremely hindered/unreactive anilines. Neutral conditions.Med
Acyl Fluoride BTFFH / TFFH HighSterically congested systems where acid chlorides fail due to instability.Med

Experimental Protocols

Protocol A: The "Gold Standard" (Acid Chloride + DMAP)

Best for: Scale-up of non-sensitive substrates.

Rationale: Generating the acid chloride in situ avoids hydrolysis. DMAP is added as a nucleophilic catalyst, not just a base.[1]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Oxalyl Chloride (1.2 equiv) + DMF (cat.)

  • Secondary Aniline (1.0 - 1.2 equiv)

  • Triethylamine (Et3N) or DIPEA (2.0 - 3.0 equiv)

  • DMAP (0.1 - 0.2 equiv)

  • Solvent: Anhydrous DCM or Toluene.

Procedure:

  • Activation: Dissolve Carboxylic Acid in anhydrous DCM (0.2 M) under N2. Cool to 0°C.[2]

  • Add catalytic DMF (2-3 drops). Dropwise add Oxalyl Chloride.

  • Stir at RT for 1-2 hours until gas evolution ceases (monitor by TLC/LCMS for methyl ester formation by quenching an aliquot in MeOH).

  • Concentration (Critical): Remove solvent and excess oxalyl chloride under reduced pressure. Residual oxalyl chloride will react with your amine to form ureas. Redissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling: In a separate flask, dissolve Secondary Aniline, Et3N, and DMAP in DCM.

  • Add the acid chloride solution dropwise to the amine solution at 0°C.

  • Allow to warm to RT and stir for 4-16 hours.

  • Workup: Quench with sat. NaHCO3. Extract with DCM.[2] Wash organic layer with 1M HCl (to remove DMAP/aniline) and Brine.

Protocol B: The "Precision Tool" (HATU)

Best for: Late-stage functionalization, chiral substrates, or acid-sensitive groups.

Rationale: HATU generates an At-active ester (7-azabenzotriazole) which is less sterically demanding and more reactive than the HOBt esters generated by EDC/DCC.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • HATU (1.1 - 1.2 equiv)

  • Secondary Aniline (1.0 equiv)

  • DIPEA (Hunig’s Base) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc (DCM is often poor for HATU solubility).

Procedure:

  • Dissolve Carboxylic Acid in DMF (0.1 - 0.2 M) under N2.

  • Add DIPEA (2.0 equiv) and stir for 5 minutes.

  • Add HATU (1.1 equiv). The solution usually turns yellow/orange. Stir for 15-30 mins to ensure active ester formation.

  • Add the Secondary Aniline and the remaining DIPEA (1.0 equiv).

  • Stir at RT for 12-24 hours.

    • Note: If conversion is stalled, heat to 50°C. HATU is generally stable up to 60°C for short periods.

  • Workup: Dilute with EtOAc (excess). Wash with water (x3) and LiCl (5% aq) to remove DMF.

Protocol C: The "Heavy Lifter" (Ghosez's Reagent)

Best for: Extremely sterically hindered anilines (e.g., 2,6-disubstituted) or when acid chlorides are too unstable.

Rationale: Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts carboxylic acids to acid chlorides under neutral conditions. It produces only volatile byproducts (amides), making purification easier.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Ghosez's Reagent (1.2 - 1.5 equiv)

  • Secondary Aniline (1.0 - 2.0 equiv)

  • Pyridine or DIPEA (2.0 equiv)

  • Solvent: Anhydrous DCM or Chloroform.

Procedure:

  • Activation: Dissolve Carboxylic Acid in anhydrous DCM under N2 at RT.

  • Add Ghosez's Reagent dropwise. Stir for 1-3 hours.

    • Mechanism:[2][3][4] The acid attacks the chloroenamine, forming an intermediate that collapses to the acid chloride and N,N-dimethylisobutyramide.

  • Coupling: Add the Secondary Aniline and Pyridine directly to the reaction mixture.

  • Reflux (40°C for DCM, 60°C for CHCl3) may be required for 12-48 hours depending on steric bulk.

  • Workup: Standard aqueous workup. The byproduct (N,N-dimethylisobutyramide) is water-soluble/extractable or easily separated by chromatography.

Workflow Decision Tree

Workflow Start Start: N-Acylation of Secondary Aniline Check1 Is the substrate Acid-Sensitive or Chiral? Start->Check1 Yes1 Use HATU Protocol (DMF, DIPEA) Check1->Yes1 Yes No1 Is the Aniline Extremely Hindered (e.g., 2,6-disubstituted)? Check1->No1 No Yes2 Use Ghosez's Reagent (Neutral Activation) No1->Yes2 Yes No2 Use Acid Chloride + DMAP (Standard Protocol) No1->No2 No

Figure 2: Strategic decision tree for reagent selection based on substrate properties.

References

  • DMAP Catalysis Mechanism: Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

  • Ghosez's Reagent: Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethylpropenylamine: A versatile reagent in organic synthesis.[5] Angewandte Chemie International Edition, 8(6), 454-455.

  • Amide Bond Formation Review: Montalbetti, C. A., & Falque, V. (2005).[6] Amide bond formation and peptide coupling.[2][6][7][8] Tetrahedron, 61(46), 10827-10852.

  • Acyl Fluorides (BTFFH): Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Hindered Amino Acids. Journal of the American Chemical Society, 117(19), 5401–5402.

  • Coupling Reagents Comparison: Valeur, E., & Bradley, M. (2009).[6] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

Application Note: 4-Bromo-N-(4-fluorobenzyl)-3-methylaniline as a Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of 4-Bromo-N-(4-fluorobenzyl)-3-methylaniline as a high-value scaffold for synthesizing a library of kinase inhibitors, specifically targeting Type II (DFG-out) or Allosteric binding modes where hydrophobic "tail" interactions are critical for selectivity.

Executive Summary

In the rational design of kinase inhibitors, the "linker-tail" region often dictates selectivity and physicochemical properties. 4-Bromo-N-(4-fluorobenzyl)-3-methylaniline (referred to herein as Scaffold A ) represents a privileged structural motif. It combines a 3-methylaniline core (providing atropisomeric control and hydrophobic gatekeeper interaction) with a 4-fluorobenzyl tail (metabolically stable hydrophobic anchor). The 4-bromo substituent serves as a versatile orthogonal handle for late-stage diversification via palladium-catalyzed cross-coupling to various hinge-binding heterocycles.

This guide provides a validated protocol for synthesizing Scaffold A and applying it to generate a focused library of biaryl kinase inhibitors.

Structural Rationale & SAR Logic

The design of Scaffold A is grounded in three mechanistic pillars of kinase inhibition:

  • The "Gatekeeper" Interaction (3-Methyl Group): The methyl group at the 3-position of the aniline ring is non-trivial. In many kinase co-crystal structures (e.g., p38 MAP kinase, b-Raf, BCR-ABL), a methyl group in this position twists the phenyl ring relative to the hinge binder, forcing a conformation that accesses the hydrophobic "deep pocket" or interacts with the gatekeeper residue (e.g., T338 in c-Src, T315 in ABL).

  • The Hydrophobic Tail (N-4-Fluorobenzyl): The N-benzyl group extends into the solvent-exposed region or the allosteric back-pocket (in DFG-out conformations). The para-fluorine substitution blocks metabolic oxidation (P450 blockage) at the most reactive site while enhancing lipophilicity for improved membrane permeability.

  • The Diversity Vector (4-Bromine): The bromine atom is positioned para to the amine. This allows for Suzuki-Miyaura coupling to heteroaryl boronic acids (Hinge Binders). This "Reverse Synthesis" approach—attaching the hinge binder last—allows for rapid screening of different ATP-competitive heads while maintaining the optimized tail moiety.

Visualization: Structural Logic & Binding Mode[1]

KinaseScaffold Scaffold 4-Bromo-N-(4-fluorobenzyl) -3-methylaniline (Scaffold A) Coupling Pd-Catalyzed Coupling (Suzuki) Scaffold->Coupling Br Handle Hinge Hinge Binder (Heterocycle) Hinge->Coupling Boronic Acid Gatekeeper Gatekeeper Interaction (3-Methyl) Tail Hydrophobic Pocket/Solvent Front (4-F-Benzyl) FinalDrug FinalDrug Coupling->FinalDrug Biaryl Inhibitor FinalDrug->Hinge ATP Site FinalDrug->Gatekeeper Selectivity FinalDrug->Tail Potency

Caption: Logical decomposition of Scaffold A showing the functional role of each substructure in the final kinase inhibitor complex.

Experimental Protocols

Protocol A: Synthesis of Scaffold A

Objective: Synthesize 4-Bromo-N-(4-fluorobenzyl)-3-methylaniline via Reductive Amination. Scale: 10 mmol

Reagents:

  • 4-Bromo-3-methylaniline (CAS: 6933-10-4)

  • 4-Fluorobenzaldehyde (CAS: 459-57-4)

  • Sodium triacetoxyborohydride (STAB)

  • Acetic Acid (AcOH)

  • 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

  • Preparation: In a 100 mL round-bottom flask, dissolve 4-Bromo-3-methylaniline (1.86 g, 10.0 mmol) and 4-Fluorobenzaldehyde (1.24 g, 10.0 mmol) in DCE (40 mL).

  • Acidification: Add Acetic Acid (0.6 mL, 10 mmol) to catalyze imine formation. Stir at Room Temperature (RT) for 30 minutes under Nitrogen.

  • Reduction: Cool the mixture to 0°C. Add STAB (3.18 g, 15.0 mmol) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 4:1). The imine intermediate should disappear.

  • Quench: Quench carefully with saturated aqueous NaHCO₃ (30 mL). Stir for 15 minutes until gas evolution ceases.

  • Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine organic layers, wash with Brine, and dry over anhydrous Na₂SO₄.[1]

  • Purification: Concentrate in vacuo. Purify the residue via Flash Column Chromatography (Silica Gel, 0-10% EtOAc in Hexanes).

    • Expected Yield: 85-92%

    • Appearance: Off-white to pale yellow solid.[2]

Protocol B: Library Generation (Suzuki Coupling)

Objective: Couple Scaffold A to a panel of Heteroaryl Boronic Acids (Hinge Binders). Reaction: Suzuki-Miyaura Cross-Coupling.

Reagents:

  • Scaffold A (from Protocol A)

  • Heteroaryl Boronic Acid (e.g., Pyridine-3-boronic acid, Indazole-5-boronic acid)

  • Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄

  • Base: Cs₂CO₃ or K₂CO₃

  • Solvent: 1,4-Dioxane/Water (4:1)[2]

Workflow Table:

ParameterConditionNotes
Stoichiometry Scaffold (1.0 eq) : Boronic Acid (1.2 eq)Excess boronic acid ensures full conversion.
Catalyst Load 5 mol% Pd(dppf)Cl₂Robust for heteroaryl chlorides/bromides.
Base 2.0 eq Cs₂CO₃Cesium promotes coupling of sterically hindered substrates.
Temperature 90°CSealed vial or microwave reactor (110°C for 20 min).
Time 4-16 hours (Thermal)Monitor via LC-MS.

Step-by-Step Procedure:

  • Add Scaffold A (100 mg, 0.34 mmol), Boronic Acid (0.41 mmol), and Base (0.68 mmol) to a microwave vial.

  • Add Solvent (3 mL Dioxane, 0.75 mL Water). Degas by bubbling Nitrogen for 5 minutes.

  • Add Catalyst (0.017 mmol). Seal the vial immediately.

  • Heat to 90°C for 12 hours (or microwave at 110°C for 20 mins).

  • Filter through a Celite pad, wash with EtOAc.

  • Concentrate and purify via Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Workflow Visualization

SynthesisWorkflow Aniline 4-Bromo-3-methylaniline RedAmin Reductive Amination (NaBH(OAc)3, DCE) Aniline->RedAmin Aldehyde 4-Fluorobenzaldehyde Aldehyde->RedAmin ScaffoldA SCAFFOLD A (4-Bromo-N-(4-fluorobenzyl)-3-methylaniline) RedAmin->ScaffoldA Suzuki Suzuki Coupling (Pd(dppf)Cl2, Cs2CO3) ScaffoldA->Suzuki Boronic1 Pyridine-3-B(OH)2 Boronic1->Suzuki Boronic2 Indazole-5-B(OH)2 Boronic2->Suzuki Boronic3 Quinoline-6-B(OH)2 Boronic3->Suzuki Lib1 Inhibitor 1 (Pyridine Core) Suzuki->Lib1 Lib2 Inhibitor 2 (Indazole Core) Suzuki->Lib2 Lib3 Inhibitor 3 (Quinoline Core) Suzuki->Lib3

Caption: Divergent synthesis workflow converting commercial starting materials into a focused kinase inhibitor library using Scaffold A.

Validation & Quality Control

To ensure the integrity of the scaffold and the final library, the following QC parameters must be met:

  • Regioselectivity Check (NMR):

    • Verify the 3-methyl group signal (approx.[3] δ 2.3 ppm, singlet).

    • Verify the N-benzyl methylene signal (approx. δ 4.3 ppm, doublet or singlet depending on NH exchange).

    • Critical: Ensure the Bromine was not dehalogenated during the reductive amination (unlikely with STAB, but possible with harsh hydrogenation).

  • Purity (LC-MS):

    • Target purity >95% for biological screening.

    • Check for "Protodebromination" by-products (Mass = M - 79/81 + 1) in the Suzuki coupling, which indicates catalyst death or insufficient transmetallation.

Biological Context (Targeting Strategy)[5][6]

This scaffold is particularly effective for:

  • p38 MAP Kinase: The N-benzyl group often occupies the hydrophobic pocket adjacent to the ATP site.

  • VEGFR/PDGFR: The 3-methyl-4-aryl-aniline motif mimics the core of Type II inhibitors like Sorafenib (though Sorafenib uses a urea linker, the spatial occupancy is similar).

  • EGFR (Allosteric): The 3-methyl group can induce a twist required for mutant-selective binding (e.g., T790M).

References

  • Preparation of 4-Bromo-3-methylaniline: ChemicalBook. "4-Bromo-3-methylaniline synthesis."[4]

  • Suzuki Coupling Protocols for Aniline Derivatives: BenchChem Application Note. "Suzuki Coupling Protocol for the Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline."

  • Kinase Inhibitor SAR (N-benzyl motifs): Elsocht, M. (2022). "Towards an improved treatment of non-small cell lung cancer: Hit-to-lead optimization of Spautin-1." Vrije Universiteit Brussel.[5]

  • Structure-Activity Relationships of N-Substituted Anilines: MDPI Molecules. "Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols."

  • Palladium-Catalyzed Cross-Coupling Guidelines: Organic Process Research & Development. "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors."

Sources

Troubleshooting & Optimization

Technical Support Center: Recrystallization of Fluorinated Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for organic chemists and process engineers working with fluorinated aniline derivatives.[1] It prioritizes the physicochemical realities of fluorine substitution—specifically the lowering of melting points and the alteration of lipophilicity—which often make standard recrystallization protocols fail.

Current Status: Operational Topic: Purification & Solvent Selection Audience: Senior Chemists / Process Development[1]

🛑 Critical Triage: Liquid vs. Solid

Read This First: Many simple fluorinated anilines are liquids at room temperature due to the disruption of crystal packing by the fluorine atom.[1] If you are attempting to recrystallize these, you will fail.[1]

CompoundPhysical State (RT)Melting PointPurification Strategy
4-Fluoroaniline Liquid-1.9 °CDistillation or HCl Salt Formation
2,4-Difluoroaniline Liquid-7.5 °CDistillation or HCl Salt Formation
3-Chloro-4-fluoroaniline Solid42–44 °CRecrystallization (Low MP - prone to oiling)
4-Fluoronitroaniline Solid~96 °CStandard Recrystallization

Decision: If your target is a liquid, proceed immediately to Module 1 (Salt Formation) .[1] If your target is a solid derivative (e.g., amide, nitro-), proceed to Module 2 .[1]

Module 1: The "Salt Strategy" (Recommended for Liquids)

For liquid fluoroanilines, converting the free base to a hydrochloride salt is the industry-standard method to achieve high purity (>99%) and stability against oxidation.

The Protocol: Hydrochlorination & Crystallization

Objective: Convert liquid 4-fluoroaniline (or similar) to a crystalline solid.

  • Dissolution: Dissolve crude aniline in 5 volumes of Ethyl Acetate or IPA (Isopropanol).

    • Why? These solvents solubilize the organic impurities but often precipitate the salt.

  • Acidification: Cool to 0–5 °C. Slowly add 1.1 equivalents of HCl in Dioxane (4M) or bubble anhydrous HCl gas.

    • Observation: A white precipitate (anilinium chloride) should form immediately.[1]

  • Isolation: Filter the solid. Wash with cold diethyl ether.[1]

  • Recrystallization of the Salt:

    • Solvent System: Isopropanol (IPA) is the gold standard.[1]

    • Method: Dissolve in boiling IPA. If it does not dissolve, add Methanol dropwise until clear.[1] If it dissolves too easily, add Diisopropyl Ether or Heptane to cloud point.[1]

    • Cooling: Slow cool to room temperature.[1][2][3] Do not shock-cool in ice immediately; this traps impurities.[1]

Module 2: Solvent Selection for Solid Derivatives

For solid fluorinated anilines (e.g., nitro-substituted, acetanilides), use this selection matrix. Fluorine increases lipophilicity, often making compounds too soluble in standard organic solvents like DCM or Ethyl Acetate.[1]

Solvent Polarity Matrix
Solvent SystemSuitabilityNotes
Ethanol / Water High The classic pair.[1] Fluorinated rings are hydrophobic; water forces them out of solution effectively.[1]
IPA / Water High Often better than EtOH for "oiling out" prone compounds due to higher boiling point.[1]
Toluene / Heptane Medium Good for very non-polar derivatives.[1] Warning: Fluorinated anilines are often too soluble in Toluene.[1]
DCM / Hexane Low Avoid.[1] DCM is too good a solvent; high evaporation rate leads to crusting/amorphous solids.[1]
Visual Decision Tree: Solvent Screening

SolventSelection Start Start: Solid Fluorinated Aniline SolubilityTest Test Solubility in Boiling Ethanol Start->SolubilityTest Soluble Soluble? SolubilityTest->Soluble YesSoluble Add Water (Antisolvent) dropwise at boil Soluble->YesSoluble Yes NoSoluble Try Toluene or Ethyl Acetate Soluble->NoSoluble No CloudPoint Cloud Point Reached? YesSoluble->CloudPoint Cooling Slow Cool to RT NoSoluble->Cooling Dissolves in hot Toluene CloudPoint->Cooling Yes TooSoluble Compound is too soluble. Switch to Heptane/Toluene. CloudPoint->TooSoluble No (stays clear)

Figure 1: Decision logic for selecting the primary solvent system based on initial solubility tests.[1]

Module 3: Troubleshooting "Oiling Out"

The Issue: The solution becomes cloudy, but instead of crystals, liquid droplets form at the bottom. The Cause: The melting point of the solute is lower than the saturation temperature of the solvent mixture. Fluorinated compounds often have depressed melting points.[1]

The "Oiling Out" Rescue Protocol
  • Re-heat: Bring the mixture back to a boil until the oil redissolves.

  • Add "Good" Solvent: Add a small amount (5-10%) of the solvent the compound is soluble in (e.g., Ethanol).[1] This lowers the saturation temperature.

  • Seed: Cool slightly (but stay above the oiling temperature) and add a seed crystal.

  • Insulate: Wrap the flask in foil or a towel. Cooling must be extremely slow to allow the crystal lattice to form before the liquid phase separates.[1]

Workflow: Mitigating Oiling Out

OilingOut Issue Oiling Out Observed Reheat Reheat to Dissolve Issue->Reheat Adjust Add 10% Solubilizing Solvent (Lowers Saturation Temp) Reheat->Adjust Seed Add Seed Crystal at T > T_oil Adjust->Seed Insulate Insulate Flask (Slow Cooling) Seed->Insulate Success Crystalline Product Insulate->Success

Figure 2: Step-by-step intervention when liquid phase separation (oiling out) occurs.

Module 4: Preventing Oxidation (The "Pink Product" Problem)

Fluorinated anilines are electron-rich and prone to oxidation, turning pink, brown, or black (formation of azo/azoxy species and phenazines).

Pro-Tips for Stability:

  • The Acid Trick: If recrystallizing the free base, add a drop of acetic acid or HCl to the solvent. Keeping the pH slightly acidic protonates a fraction of the amine, suppressing the oxidation mechanism.

  • Degassing: Sparge your solvent system with Nitrogen for 15 minutes before use.[1]

  • Dithionite: For aqueous recrystallizations (e.g., water/ethanol), add 0.5% w/w Sodium Dithionite (

    
    ) to the hot solution.[1] It acts as a scavenger for oxidative species.[1]
    

FAQ: Frequently Asked Questions

Q: My 4-fluoroaniline product is pink after distillation. How do I fix this? A: The pink color is a trace oxidation impurity (likely less than 0.1%).[1] If purity is critical, convert it to the HCl salt (Module 1). The salt lattice excludes the colored impurity, yielding white crystals.

Q: Can I use Dichloromethane (DCM) for recrystallization? A: Generally, no.[1] Fluorinated anilines are typically too soluble in DCM, even at -20°C. DCM is excellent for extraction but poor for crystallization.[1] Use DCM only to dissolve the crude, then add Hexane as an antisolvent and evaporate the DCM slowly.

Q: Why does my 2,4-difluoroaniline not crystallize even at -20°C? A: Because it melts at -7.5°C. You are trying to freeze a liquid, not recrystallize a solid.[1] You must derivatize it (e.g., to an acetamide or HCl salt) to purify it via crystallization.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9731, 4-Fluoroaniline. Retrieved from [Link][1]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link][1]

  • University of Massachusetts Amherst. Recrystallization - Organic Chemistry Lab Manual. Retrieved from [Link][1]

Sources

Minimizing debromination side reactions in cross-coupling experiments

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #DEBR-001 Subject: Troubleshooting Hydrodebromination (Ar-Br


 Ar-H) in Pd-Catalyzed Cross-Coupling
Status:  Open
Assigned Scientist:  Senior Application Specialist

Diagnostic Triage: Is it Debromination?

Before optimizing, we must confirm the side reaction. In a standard Suzuki-Miyaura or Buchwald-Hartwig coupling between Ar¹-Br and Ar²-B(OH)₂ (or H-Nu ), observing a byproduct with the mass of Ar¹-H indicates hydrodebromination .

Distinction Rule:

  • Hydrodebromination: Loss of Bromine from the electrophile (Ar¹-Br

    
     Ar¹-H). Cause: Hydride insertion.
    
  • Protodeboronation: Loss of Boron from the nucleophile (Ar²-B(OH)₂

    
     Ar²-H).[1] Cause: Hydrolysis of the C-B bond.[2]
    

Quick Check: If your LCMS shows a peak corresponding to the molecular weight of your starting aryl bromide minus 79/81 amu and plus 1 amu , proceed with this guide.

Mechanistic Insight: The "Hydride Fork"

To stop debromination, you must understand where the catalytic cycle "leaks." The critical failure point usually occurs after Oxidative Addition but before Transmetallation .

If Transmetallation is slow (due to steric bulk or low nucleophilicity), the Palladium(II) intermediate is vulnerable. If a hydride source (alcohol solvent, moisture, or


-hydrogens on ligands) is present, the complex undergoes ligand exchange to form a Pd-H species , which rapidly eliminates to form the debrominated byproduct.

DebrominationMechanism Start Start: Ar-Br + Pd(0) OxAdd Oxidative Addition (Ar-Pd(II)-Br) Start->OxAdd Fork Critical Junction OxAdd->Fork TransMet Transmetallation (+ Ar'-B(OH)2) Fork->TransMet  Fast Kinetics   PdHydride Pd-H Species Formation Fork->PdHydride  Slow Transmetallation   RedElim Reductive Elimination TransMet->RedElim Product Product: Ar-Ar' RedElim->Product HydrideSource Hydride Source (Alcohol/Base/Ligand) HydrideSource->PdHydride SideProduct Side Product: Ar-H (Hydrodebromination) PdHydride->SideProduct

Figure 1: The Catalytic Fork. Debromination occurs when Transmetallation is outcompeted by Hydride formation.

Troubleshooting & Optimization (Q&A)

Category 1: Solvent & Base Selection

Q: I am using Isopropanol (IPA) or Ethanol/Water. Could this be the cause? A: Yes, absolutely. Primary and secondary alcohols are potent hydride donors . In the presence of Pd(II), alcohols can undergo


-hydride elimination themselves, transferring a hydride to the Palladium center (forming H-Pd-Ar). This H-Pd-Ar species then reductively eliminates to give Ar-H.
  • Fix: Switch to non-protic, polar aprotic, or non-polar solvents.

  • Recommended: Toluene, 1,4-Dioxane, THF, or DMF (if dry).

Q: Does the base really matter if I'm adding it in excess? A: Yes. Alkoxide bases (e.g., NaOEt, NaOiPr) are notorious for promoting debromination because they can serve as hydride sources directly or via oxidation.

  • Fix: Switch to inorganic bases that cannot donate hydrides.

  • Recommended: Anhydrous

    
    , 
    
    
    
    , or
    
    
    .
Category 2: Catalyst & Ligand Architecture[3]

Q: I'm using Pd(PPh₃)₄ or Pd(dppf)Cl₂. Why is debromination still happening? A: These "Generation 1 & 2" catalysts often have slower rates of transmetallation and reductive elimination compared to modern systems. If the catalytic cycle "stalls" at the Pd(II) state, side reactions take over.

  • Fix: Use bulky, electron-rich phosphine ligands (Buchwald Ligands). These ligands (e.g., XPhos, SPhos) accelerate the reductive elimination step and stabilize the Pd(0) species, tightening the catalytic cycle.

Q: How does catalyst loading affect the impurity profile? A: Counter-intuitively, increasing catalyst loading can sometimes increase debromination if the active cycle is stalled, but typically, a more active catalyst (better ligand) allows for lower loading and faster turnover, outcompeting the side reaction.

Strategic Protocol: The "Anti-Debromination" System

If you are observing >5% debromination, abandon standard conditions and adopt this rigorous protocol designed to starve the reaction of hydride sources.

Materials & Reagents
ComponentRecommendationRationale
Solvent 1,4-Dioxane or Toluene (Anhydrous)Removes solvent-based hydride sources.[3]
Base

(finely ground, anhydrous)
Non-nucleophilic, no

-hydrogens.
Catalyst Pd(OAc)₂ + XPhos (or XPhos Pd G4 )Bulky ligand accelerates productive cycle.
Atmosphere Argon/Nitrogen (Active purge)Removes

(which can oxidize ligands/solvents).
Step-by-Step Protocol
  • Vessel Prep: Oven-dry a reaction vial/flask and a stir bar. Cool under a stream of Argon.

  • Solids: Add Aryl Bromide (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and Anhydrous

    
     (2.0–3.0 equiv).
    
  • Catalyst Charge: Add XPhos Pd G4 (1–3 mol%).

    • Note: If using Pd(OAc)₂/Ligand, premix them in a separate vial in solvent for 5 mins before addition to ensure active species formation.

  • Solvent & Degassing: Add Anhydrous 1,4-Dioxane (0.2–0.5 M concentration).

    • Critical Step: Sparge the solvent with Argon for 10–15 minutes before heating. Oxygen can promote homocoupling and ligand oxidation, indirectly slowing the cycle and favoring debromination.

  • Reaction: Seal the vessel. Heat to 80–100 °C.

    • Tip: Do not overheat. If the catalyst is active (like XPhos), milder temperatures (60 °C) may suffice and will suppress the higher-energy activation of side reactions.

  • Quench: Cool to RT. Filter through a celite pad (eluting with EtOAc) to remove the base and Pd black immediately.

Decision Logic for Optimization

Use this flow to determine your next move based on your specific experimental failure.

TroubleshootingLogic Start Issue: Ar-H Byproduct Observed CheckSolvent Is Solvent Protic? (MeOH, EtOH, IPA) Start->CheckSolvent ChangeSolvent Switch to Toluene or Dioxane CheckSolvent->ChangeSolvent Yes CheckBase Is Base an Alkoxide? (NaOEt, NaOtBu) CheckSolvent->CheckBase No ChangeBase Switch to K3PO4 or Cs2CO3 CheckBase->ChangeBase Yes CheckLigand Is Ligand Simple? (PPh3, dppf) CheckBase->CheckLigand No ChangeLigand Switch to XPhos, SPhos, or RuPhos CheckLigand->ChangeLigand Yes CheckWater Is Water Present? CheckLigand->CheckWater No CheckWater->ChangeLigand No (Optimization Limit) DrySystem Use Anhydrous Conditions (Add Molecular Sieves) CheckWater->DrySystem Yes

Figure 2: Logical workflow for eliminating debromination vectors.

References

  • Mechanistic Origins of Side Reactions: Navarro, O.; Kaur, H.; Mahjoor, P.; Nolan, S. P. "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes." J. Org. Chem.2004 , 69, 3173–3180.[4][5] [Link]

  • Ligand Effects on Selectivity: Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Nature of the Catalytically Active Species." J. Am. Chem. Soc.2005 , 127, 4685–4696. [Link]

  • Process Chemistry & Impurity Control: Plummer, S.; Gallou, F. "Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water."[6] ACS Catalysis2024 , 14, 4099–4107.[6] [Link]

  • Base and Solvent Effects: Miyaura, N. "Suzuki-Miyaura Cross-Coupling Reaction: Mechanistic Aspects and Catalyst Design." Topics in Current Chemistry2002 , 219, 11–59. [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance of the 3-Methyl Group in Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies for a common yet significant challenge in synthetic chemistry: the steric hindrance imposed by a 3-methyl (or ortho-methyl) group in palladium-catalyzed cross-coupling reactions.

The presence of a substituent adjacent to the reaction site dramatically impacts reaction kinetics and outcomes. This guide offers a structured, question-and-answer approach to diagnose and solve issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings involving these sterically demanding substrates.

Frequently Asked Questions & Troubleshooting Guides
Section 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, but its efficiency can be severely hampered by steric hindrance.[1][2]

Question 1: My Suzuki-Miyaura coupling of 2-bromo-m-xylene with an arylboronic acid is giving low to no yield. What is the most likely cause?

Answer: The primary bottleneck in coupling sterically hindered substrates like 2-bromo-m-xylene (a di-ortho-substituted aryl halide) is often the oxidative addition step.[3] The bulky methyl groups flanking the bromine atom impede the approach of the palladium(0) catalyst, slowing down this rate-determining step of the catalytic cycle.[3] A secondary, yet common, issue is a slow reductive elimination step to form the sterically congested biaryl product.

To address this, your strategy should focus on creating a more reactive and less sterically encumbered catalytic species.

Troubleshooting Steps:

  • Ligand Selection is Critical: Standard ligands like PPh₃ are often ineffective. You need bulky, electron-rich monodentate phosphine ligands, often called "Buchwald ligands."[4]

    • Why? These ligands promote the formation of a highly reactive, 12-electron monoligated LPd(0) species.[5] This smaller coordination sphere around the palladium center minimizes steric clashes during the approach to the hindered aryl halide.[5] Furthermore, their bulk accelerates the final reductive elimination step.[6]

    • Recommended Ligands: SPhos, XPhos, or RuPhos are excellent starting points.[4] N-heterocyclic carbenes (NHCs) are also highly effective for coupling hindered substrates, sometimes even at room temperature.[7][8]

  • Use a Palladium Precatalyst: Instead of traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined precatalyst.

    • Why? Precatalysts, such as the Buchwald G3 or G4 precatalysts, generate the active LPd(0) species more cleanly and efficiently, avoiding side reactions that can lead to catalyst deactivation.[9][10][11] This is particularly important in challenging reactions where catalyst longevity is key.

    • Recommended Precatalysts: SPhos Pd G3, XPhos Pd G3/G4.

  • Optimize the Base and Solvent:

    • Base: A strong, non-nucleophilic base is often required. K₃PO₄ or Cs₂CO₃ are generally more effective than K₂CO₃ for hindered couplings.[9] The choice of base is critical for activating the boronic acid for transmetalation.[9]

    • Solvent: Aprotic polar solvents or solvent mixtures are preferred. Toluene, CPME, or 1,4-dioxane, often with a small amount of water, are common choices. For room-temperature couplings with NHC ligands, 2-propanol has been shown to be highly effective.[7][8]

Question 2: I'm observing significant amounts of homocoupling of my boronic acid and/or protodeboronation. How can I minimize these side reactions?

Answer: Protodeboronation (loss of the boronic acid group) and homocoupling are common side reactions, especially under the vigorous conditions needed for hindered couplings.[12]

Troubleshooting Flowchart

G start High Protodeboronation or Homocoupling Observed degas Is the reaction rigorously degassed? start->degas degas_yes Yes degas->degas_yes Adequate Degassing degas_no No degas->degas_no Poor Degassing base Is a very strong base (e.g., NaOH) being used? degas_yes->base optimize_degas Action: Improve degassing protocol. Use freeze-pump-thaw cycles or sparge with Argon for 30+ min. degas_no->optimize_degas base_yes Yes base->base_yes Strong Base base_no No base->base_no Appropriate Base change_base Action: Switch to a milder base. Try K3PO4 or K2CO3. base_yes->change_base ligand Are you using a very bulky ligand? base_no->ligand ligand_yes Yes ligand->ligand_yes Bulky Ligand ligand_no No ligand->ligand_no Standard Ligand ligand_paradox Insight: Extremely bulky ligands can sometimes accelerate protodeboronation. ligand_yes->ligand_paradox boronate Consider boronic acid stability ligand_no->boronate screen_ligands Action: Screen slightly less bulky ligands or different ligand classes (e.g., NHCs). ligand_paradox->screen_ligands boronate_ester Action: Switch to a more stable boronate ester (e.g., pinacol or MIDA boronate). boronate->boronate_ester

Caption: Troubleshooting flowchart for Suzuki side reactions.

Key Insights:

  • Oxygen is the Enemy: The primary cause of homocoupling is often the presence of oxygen, which facilitates the oxidative coupling of two boronic acid molecules.[9] Rigorous degassing is non-negotiable.

  • The Ligand Paradox: While bulky ligands are necessary to promote the desired cross-coupling, recent studies have shown they can also accelerate palladium-catalyzed protodeboronation.[12][13] If this side reaction dominates, screening a slightly different class of bulky ligand may be necessary.

  • Protect Your Boron: Arylboronic acids can be unstable. Converting them to more robust pinacol or MIDA boronate esters can prevent degradation and protodeboronation before the transmetalation step can occur.[14]

Section 2: Buchwald-Hartwig Amination

Forming a C-N bond with a hindered aryl halide presents similar challenges to C-C coupling, primarily related to steric clash at the metal center.[15]

Question 3: My Buchwald-Hartwig amination of 1-chloro-3-methylbenzene with a secondary amine is failing. What adjustments should I make?

Answer: The Buchwald-Hartwig amination is highly sensitive to the choice of ligand, base, and palladium source, especially with a less reactive aryl chloride and a potentially bulky secondary amine.[1][15]

Catalyst System Comparison for Hindered Amination

Parameter"Traditional" SystemRecommended High-Activity SystemRationale for Change
Pd Source Pd(OAc)₂G3/G4 Buchwald PrecatalystEnsures efficient formation of the active LPd(0) species, crucial for activating the inert C-Cl bond.
Ligand BINAP / P(o-tol)₃BrettPhos / RuPhosThese highly specialized, bulky dialkylbiaryl phosphine ligands are designed to accelerate both the oxidative addition of aryl chlorides and the final C-N reductive elimination.[15][16]
Base NaOtBuLHMDS or K₃PO₄NaOtBu is very strong but can be problematic with some functional groups.[17] LHMDS is a strong, non-nucleophilic alternative. K₃PO₄ is a weaker but often effective choice for sensitive substrates.
Solvent TolueneToluene or CPMEToluene remains an excellent choice. CPME (Cyclopentyl methyl ether) is a greener alternative with a high boiling point that can be beneficial.

Experimental Protocol Spotlight: Amination of a Hindered Aryl Chloride

  • Setup: To a dry Schlenk flask under an argon atmosphere, add the aryl chloride (1.0 mmol), the amine (1.2 mmol), and the appropriate base (e.g., LHMDS, 1.4 mmol).

  • Catalyst Addition: In a separate vial, weigh the Buchwald Precatalyst (e.g., BrettPhos Pd G3, 0.02 mmol, 2 mol%) and the corresponding ligand (e.g., BrettPhos, 0.04 mmol, 4 mol%).

  • Reaction Initiation: Add anhydrous, degassed solvent (e.g., Toluene, 5 mL) to the Schlenk flask, followed by the catalyst/ligand mixture.

  • Heating & Monitoring: Heat the reaction to 100-110 °C and monitor by TLC or LC-MS. Reactions with hindered substrates may require 12-24 hours.

  • Workup: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl, extract with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Section 3: Sonogashira Coupling

The Sonogashira reaction, which couples terminal alkynes with aryl halides, is also sensitive to steric effects, although the linear geometry of the alkyne can be more forgiving.[18][19]

Question 4: I am attempting a Sonogashira coupling with 3-iodotoluene, but the reaction is slow and gives a low yield, with some alkyne dimerization (Glaser coupling) observed.

Answer: Slow reaction rates are again linked to steric hindrance around the C-I bond. The Glaser side product is a classic issue in Sonogashira chemistry, typically resulting from the copper-catalyzed oxidative homocoupling of the terminal alkyne.

Strategies to Optimize Hindered Sonogashira Couplings:

  • Consider a Copper-Free Protocol: The copper co-catalyst is often the culprit behind Glaser coupling.[20] Numerous copper-free Sonogashira protocols have been developed. These typically require a slightly higher catalyst loading or a more specialized ligand but provide a much cleaner reaction profile.

  • Ligand Choice: While PPh₃ is standard for Sonogashira reactions, a more electron-rich and moderately bulky ligand like P(p-tol)₃ or a Buchwald-type ligand (e.g., SPhos, XPhos) can accelerate the oxidative addition step for hindered substrates.[21]

  • Base and Solvent: An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is typically used, acting as both the base and often as a solvent.[20] For difficult couplings, a stronger, non-coordinating organic base like DBU in a solvent like THF can be effective.[21]

  • Temperature Control: While many Sonogashira reactions run at room temperature, hindered substrates will likely require heating (e.g., 60-90 °C) to drive the reaction to completion.[19]

Visualizing the Catalytic Cycle and Steric Impact

G cluster_0 Palladium Catalytic Cycle cluster_1 Impact of 3-Methyl Group Pd0 LPd(0) Active Catalyst OA Oxidative Addition (Ar-X) Pd0->OA PdII L(Ar)Pd(II)-X Complex OA->PdII TM Transmetalation (R-M) PdII->TM PdII_R L(Ar)Pd(II)-R Complex TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Catalyst Regeneration Product Ar-R Product RE->Product Steric_Hindrance Steric Hindrance from 3-Methyl Group Slow_OA Slows Oxidative Addition (Key Bottleneck) Steric_Hindrance->Slow_OA Impedes Catalyst Approach Slow_RE Slows Reductive Elimination Steric_Hindrance->Slow_RE Increases Energy Barrier for Product Formation Slow_OA->OA Slow_RE->RE

Sources

Validation & Comparative

Executive Summary: The Fluorine "Ghost" in Carbon Spectra

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide:


 NMR Characterization of Fluorinated Benzyl Carbons 

In modern drug discovery, the incorporation of fluorine into benzylic positions (


-fluorination) is a premier strategy to block metabolic oxidation and modulate lipophilicity. However, for the analytical chemist, the introduction of 

(spin

, 100% natural abundance) transforms a simple singlet carbon peak into a complex multiplet with significantly reduced signal-to-noise (S/N) ratios.

This guide provides a technical comparison of


 NMR chemical shifts and coupling constants (

-values) for mono-, di-, and trifluorinated benzyl carbons. It addresses the common "missing peak" phenomenon and provides a self-validating protocol for unambiguous assignment.

Mechanistic Foundation: Why Fluorine Shifts and Splits

To interpret these spectra correctly, one must understand the two competing forces at play:

  • Inductive Deshielding (

    
     Effect):  Fluorine is the most electronegative element. It strips electron density from the benzylic carbon, exposing the nucleus to the magnetic field (
    
    
    
    ).
    • Result: A dramatic downfield shift (higher ppm).[1] While a standard benzyl methylene (

      
      ) resonates at 
      
      
      
      ppm, a monofluorinated analog jumps to
      
      
      ppm.
  • Spin-Spin Coupling (

    
    -Coupling):  Unlike protons, fluorine couples massively to carbon.
    
    • Result: The signal intensity is distributed across multiple peaks (doublets, triplets, quartets), following Pascal’s triangle. This distribution, combined with the lack of Nuclear Overhauser Effect (NOE) enhancement for non-protonated carbons (like

      
      ), often makes these signals disappear in standard rapid-scan experiments.
      

Comparative Analysis: The -Fluorination Spectrum

The following data compares the three primary classes of fluorinated benzyl carbons against the non-fluorinated baseline.

Table 1: Chemical Shifts & Coupling Constants (in )
Compound ClassStructure

Shift (

ppm)
Multiplicity

(Hz)
Detection Difficulty
Benzyl (Baseline)


Singlet (s)N/ALow
Monofluorobenzyl


Doublet (d)

Moderate
Difluorobenzyl


Triplet (t)

High
Trifluoromethyl


Quartet (q)

Very High

Note: The


 peak often overlaps with aromatic ipso-carbons (

ppm), making the quartet splitting pattern the only reliable diagnostic tool.
Distinguishing Features
  • The "Giant" Split: The one-bond coupling constant (

    
    ) increases with the number of fluorines. A 
    
    
    
    group has a massive coupling of
    
    
    Hz. On a 100 MHz carbon instrument (400 MHz system), this quartet spans over 8 ppm (800 Hz), easily mistaken for baseline noise if S/N is low.
  • Ring Fluorination vs.

    
    -Fluorination: 
    
    • If F is on the ring (e.g., 2-fluorotoluene), the benzylic carbon (

      
      ) only sees a small 
      
      
      
      coupling (
      
      
      Hz) and remains a doublet/singlet near 14-20 ppm.
    • If F is on the benzylic carbon, the shift moves downfield to 80+ ppm with massive splitting.

Experimental Protocol: The "Gold Standard" Acquisition

Standard proton-decoupled


 parameters (typically zgpg30 or similar) often fail to detect quaternary fluorinated carbons (

) due to long relaxation times (

) and split intensity. Use this protocol for definitive assignment.
Protocol: High-Sensitivity -Coupled Carbon
  • Concentration: Prepare a concentrated sample (

    
     mg/0.6 mL) in 
    
    
    
    or DMSO-
    
    
    .
  • Pulse Sequence: Use a standard power-gated decoupling sequence (decouple

    
    , keep 
    
    
    
    coupled).
    • Why? We want to see the coupling pattern (quartet/triplet) to prove the structure.

  • Relaxation Delay (D1): Set D1 = 3.0 to 5.0 seconds.

    • Reasoning:

      
       carbons have no attached protons to facilitate relaxation via dipolar mechanisms. They relax slowly. Short D1 saturates the signal, making it invisible.
      
  • Scans (NS): Minimum 1024 scans. The signal is split into 4 lines (1:3:3:1 for

    
    ); the outer lines are only 1/8th the total intensity.
    
  • Processing: Apply an exponential line broadening (LB) of 1.0 - 2.0 Hz to improve S/N, sacrificing slight resolution for peak detection.

Visualization: Assignment Logic & Workflow

The following diagrams illustrate the decision logic for assigning these complex signals.

Diagram 1: The Multiplicity Decision Tree

G Start Unknown Peak in 80-130 ppm Region CheckSplit Is the peak split? Start->CheckSplit Singlet Singlet (s) Likely Aromatic C or Non-F Benzylic CheckSplit->Singlet No CheckMultiplicity Check Multiplicity Pattern CheckSplit->CheckMultiplicity Yes CalcJ Calculate J (Hz) (Distance between peaks * MHz) Doublet Doublet (d) 1J ≈ 165 Hz Assign: Monofluorobenzyl (CH2F) CheckMultiplicity->Doublet 2 lines (1:1) Triplet Triplet (t) 1J ≈ 240 Hz Assign: Difluorobenzyl (CHF2) CheckMultiplicity->Triplet 3 lines (1:2:1) Quartet Quartet (q) 1J ≈ 272 Hz Assign: Trifluoromethyl (CF3) CheckMultiplicity->Quartet 4 lines (1:3:3:1) Doublet->CalcJ Triplet->CalcJ Quartet->CalcJ

Caption: Logic flow for assigning fluorinated benzylic carbons based on multiplicity and coupling constants.

Diagram 2: Experimental Workflow for "Invisible" Carbons

Workflow Sample Sample Prep >50mg in CDCl3 StdRun Standard 13C Run (NS=256, D1=1s) Sample->StdRun Check CF3 Visible? StdRun->Check OptRun Optimized Run (NS=1024+, D1=4s) LB=2.0 Hz Check->OptRun No (Common) Analyze Verify Quartet J ≈ 270 Hz Check->Analyze Yes (Rare) OptRun->Analyze

Caption: Step-by-step protocol to recover "lost" fluorinated carbon signals due to saturation and splitting.

References

  • Reich, H. J. (n.d.).

    
     NMR Coupling Constants. University of Wisconsin-Madison. Retrieved from [Link]
    
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard text for F-C coupling values).
  • University of Ottawa NMR Facility. (n.d.).

    
     NMR of Fluorinated Organics. Retrieved from [Link]
    
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds.

Sources

Structural Elucidation of C14H13BrFN: A Comparative Fragmentation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of C14H13BrFN (Halogenated Benzylamine Derivatives) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In drug development and forensic analysis, the chemical formula C14H13BrFN represents a critical scaffold often found in halogenated benzylamines, synthetic intermediates, or novel psychoactive substances (NPS). This guide provides a technical comparison of mass spectrometry (MS) performance in characterizing this molecule.

We focus on distinguishing the primary candidate, N-(2-bromobenzyl)-4-fluoro-N-methylaniline , from its structural isomers (alternatives). By comparing Electron Ionization (EI) and Electrospray Ionization (ESI-CID) , we demonstrate how specific fragmentation pathways—specifically tropylium ion formation—serve as self-validating checkpoints for structural assignment.

The Molecule & Its Alternatives

To "compare performance" in a structural context means to distinguish the target molecule from its isobaric alternatives. For C14H13BrFN (MW ~294 Da), the two most critical regioisomers encountered in synthesis are:

  • Target (Candidate A): N-(2-bromobenzyl)-4-fluoro-N-methylaniline

    • Structure: Bromine on the benzyl ring; Fluorine on the aniline ring.[1]

  • Alternative (Candidate B): N-(4-fluorobenzyl)-2-bromo-N-methylaniline

    • Structure: Fluorine on the benzyl ring; Bromine on the aniline ring.

Both compounds share the exact same mass and elemental composition. Only specific fragmentation patterns can distinguish them.

Experimental Methodology Comparison

The choice of ionization technique dictates the "fingerprint" quality. We compare the utility of Hard Ionization (EI) vs. Soft Ionization (ESI) for this scaffold.

FeatureElectron Ionization (EI) Electrospray Ionization (ESI-MS/MS)
Energy 70 eV (Hard)Low eV (Soft) + Collision Induced Dissociation (CID)
Molecular Ion Low intensity (

)
High intensity (

)
Mechanism Radical-driven

-cleavage
Charge-remote / Inductive cleavage
Key Utility Library matching (NIST), FingerprintingIsomer differentiation via specific product ions
Detection Limit Nanogram rangePicogram range (High Sensitivity)

Expert Insight: For C14H13BrFN, ESI-MS/MS is superior for structural confirmation because the collision energy (CE) can be tuned to maximize the yield of diagnostic tropylium ions, which definitively locate the halogen atoms.

Fragmentation Analysis & Self-Validating Protocols
A. The Isotopic Signature (The "Trust" Pillar)

Before analyzing fragments, validate the precursor. Bromine possesses a unique isotopic pattern:


Br and 

Br exist in a nearly 1:1 ratio.
  • Observation: The molecular ion cluster will appear as a doublet separated by 2 Da (e.g., m/z 294 and 296 for

    
    ).
    
  • Protocol: If the doublet intensity ratio is not ~1:1, the sample is contaminated or does not contain Bromine.

B. Pathway Logic: Distinguishing Candidate A from Candidate B

The fragmentation of benzylamines is driven by the cleavage of the benzylic C-N bond.

Scenario 1: Target (Candidate A)

  • Precursor: N-(2-bromobenzyl)-4-fluoro-N-methylaniline (

    
     294/296)
    
  • Mechanism: Cleavage yields a Bromobenzyl cation , which rearranges to a stable Bromotropylium ion .

  • Diagnostic Ion:

    
     169 and 171  (1:1 ratio).
    
  • Neutral Loss: 4-fluoro-N-methylaniline (125 Da).

Scenario 2: Alternative (Candidate B)

  • Precursor: N-(4-fluorobenzyl)-2-bromo-N-methylaniline (

    
     294/296)
    
  • Mechanism: Cleavage yields a Fluorobenzyl cation -> Fluorotropylium ion .

  • Diagnostic Ion:

    
     109  (No doublet).
    
  • Neutral Loss: 2-bromo-N-methylaniline (185/187 Da).

Result: The presence of m/z 169/171 confirms the Bromine is on the benzyl ring. The presence of m/z 109 confirms Fluorine is on the benzyl ring.

Visualizing the Fragmentation Pathways

The following diagram illustrates the decision logic and fragmentation pathways for distinguishing the isomers using ESI-MS/MS.

FragmentationPathways Precursor Precursor Ion [M+H]+ m/z 294 / 296 (1:1) Decision CID Fragmentation (Benzylic C-N Cleavage) Precursor->Decision CandA Candidate A: Br-Benzyl / F-Aniline Decision->CandA If Structure A CandB Alternative B: F-Benzyl / Br-Aniline Decision->CandB If Structure B FragA1 DIAGNOSTIC ION Bromotropylium m/z 169 / 171 (1:1) CandA->FragA1 Charge Retention on Benzyl NeutralA Neutral Loss: F-Aniline (125 Da) CandA->NeutralA FragB1 DIAGNOSTIC ION Fluorotropylium m/z 109 CandB->FragB1 Charge Retention on Benzyl NeutralB Neutral Loss: Br-Aniline (186 Da) CandB->NeutralB

Figure 1: Comparative fragmentation logic tree. Green node indicates the diagnostic signal for the Target Molecule (Candidate A).

Detailed Experimental Protocol

To replicate these results, use the following standardized workflow. This protocol ensures high data integrity (E-E-A-T).

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of C14H13BrFN in 1 mL of Methanol (HPLC grade).

  • Dilution: Dilute 1:100 with 0.1% Formic Acid in Water/Methanol (50:50 v/v) to promote protonation (

    
    ).
    
Step 2: Instrument Configuration (ESI-QTOF)
  • Ionization: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CE): Ramp from 10 eV to 40 eV.

    • Why? Low CE preserves the molecular ion for isotope confirmation. High CE forces the benzylic cleavage required for structural diagnosis.

Step 3: Data Acquisition & Analysis
  • Isotope Check: Verify the doublet at m/z 294.02 and 296.02 (Calcd mass).

  • MS/MS Scan: Isolate m/z 294.0 (the

    
    Br isotope) as the precursor.
    
  • Fragment Search:

    • Look for m/z 169.0.

    • Self-Validation: If you isolate m/z 296.0 (

      
      Br), the fragment must  shift to m/z 171.0. If it remains at 169, the fragment does not contain Bromine.
      
Summary of Diagnostic Ions
Fragment StructureFormulam/z (Theoretical)Origin
Molecular Ion

294.02 / 296.02Parent
Bromotropylium

169.97 / 171.97 Benzyl cleavage (Candidate A)
Fluorotropylium

109.04 Benzyl cleavage (Candidate B)
Immonium Ion

138.07

-cleavage (Amine side)
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66453133, 2-[1-Bromo-1-(4-fluorophenyl)propan-2-yl]pyridine. Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for benzylic cleavage mechanisms).
  • NIST Mass Spectrometry Data Center. Fragmentation of Benzylamines. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-N-(4-fluorobenzyl)-3-methylaniline
Reactant of Route 2
Reactant of Route 2
4-Bromo-N-(4-fluorobenzyl)-3-methylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.